Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate

Lipophilicity Drug-likeness ADME

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1328640-91-0) is an N-alkyl pyrazole-5-carboxylate ester with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. The compound features a cyclopentyl substituent at the N1 position and a methyl ester at the C5 position of the pyrazole ring, placing it within the broader class of 1-alkyl-1H-pyrazole-5-carboxylate building blocks widely employed in medicinal chemistry and agrochemical research.

Molecular Formula C10H14N2O2
Molecular Weight 194.234
CAS No. 1328640-91-0
Cat. No. B2442389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-cyclopentyl-1H-pyrazole-5-carboxylate
CAS1328640-91-0
Molecular FormulaC10H14N2O2
Molecular Weight194.234
Structural Identifiers
SMILESCOC(=O)C1=CC=NN1C2CCCC2
InChIInChI=1S/C10H14N2O2/c1-14-10(13)9-6-7-11-12(9)8-4-2-3-5-8/h6-8H,2-5H2,1H3
InChIKeyOVJGNMDIILAWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Cyclopentyl-1H-Pyrazole-5-Carboxylate (CAS 1328640-91-0): Procurement-Relevant Identity and Class Context


Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (CAS 1328640-91-0) is an N-alkyl pyrazole-5-carboxylate ester with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The compound features a cyclopentyl substituent at the N1 position and a methyl ester at the C5 position of the pyrazole ring, placing it within the broader class of 1-alkyl-1H-pyrazole-5-carboxylate building blocks widely employed in medicinal chemistry and agrochemical research . Its IUPAC name is methyl 2-cyclopentylpyrazole-3-carboxylate, reflecting the alternative tautomeric numbering system .

Why Generic N1-Substitution on Pyrazole-5-Carboxylates Cannot Be Interchanged: The Cyclopentyl Differentiation Case


Within the 1-alkyl-1H-pyrazole-5-carboxylate family, the N1 substituent is not an inert bystander; it directly modulates lipophilicity (logP), steric bulk, and conformational flexibility, which in turn govern membrane permeability, metabolic stability, and target-binding complementarity . Simple substitution of the cyclopentyl group with a methyl, ethyl, or isopropyl analog alters the computed logP by up to ~1.6 log units—a shift that can determine whether a lead compound meets Lipinski’s Rule of Five criteria or achieves adequate cellular penetration . Consequently, procurement decisions that treat N1-alkyl pyrazole-5-carboxylates as interchangeable building blocks risk introducing uncontrolled physicochemical drift into a synthetic campaign.

Quantitative Differentiation Evidence for Methyl 1-Cyclopentyl-1H-Pyrazole-5-Carboxylate vs. Closest N1-Alkyl Analogs


Computed LogP: Cyclopentyl vs. Methyl, Ethyl, and Isopropyl N1-Substituted Pyrazole-5-Carboxylate Methyl Esters

The computed partition coefficient (LogP) of methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is 1.78, representing a substantial lipophilicity increase relative to shorter or branched N1-alkyl chain analogs . This difference translates into a greater expected membrane permeability and potentially superior oral absorption characteristics, positioning the cyclopentyl derivative as the most lipophilic congener within the commonly available methyl, ethyl, and isopropyl series .

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Uniformity Confirms Lipophilicity Gain Without Polarity Penalty

Despite its higher logP, methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate maintains a TPSA of 44.12 Ų, which is identical to the methyl, ethyl, and isopropyl N1-substituted analogs . The conserved TPSA arises because the ester and pyrazole core remain unchanged, meaning the lipophilicity boost is achieved without enlarging the polar surface area—a desirable combination for enhancing passive membrane diffusion while retaining potential for blood-brain barrier penetration (TPSA < 90 Ų) .

Polar surface area Physicochemical profiling CNS penetration

Rotatable Bond Count and Conformational Flexibility: Cyclopentyl vs. Linear and Branched N1-Alkyl Chains

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate possesses two rotatable bonds, similar to the ethyl and isopropyl analogs, but its rigid cyclopentyl ring restricts conformational freedom relative to the freely rotating n-propyl chain . This restricted flexibility can reduce the entropic penalty upon target binding while still providing sufficient steric bulk to fill hydrophobic pockets—an advantage over the methyl analog, which has only one rotatable bond and may lack the steric reach .

Conformational analysis Entropic penalty Ligand efficiency

Patent Literature Establishes Cyclopentyl-Pyrazole Scaffold as Privileged Chemotype for FXR and N-Type Calcium Channel Modulation

Cyclopentyl-substituted pyrazole derivatives have been explicitly claimed as FXR modulators (Hoffmann-La Roche) and N-type calcium channel blockers (Janssen Pharmaceutica) in granted patents, indicating that the cyclopentyl-pyrazole core is a recognized pharmacophoric element for these therapeutically relevant targets [1] [2]. While the specific methyl ester is a precursor building block rather than a final active pharmaceutical ingredient, its structural motif is embedded in the claimed Markush structures, linking procurement of this compound directly to validated intellectual property space [1].

FXR modulator N-type calcium channel Patented scaffold

Purity Specification Benchmarking: ≥97% as Standard Commercial Grade vs. Research-Grade Analogs

Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate is commercially supplied at a standard purity of ≥97% (HPLC) by multiple vendors, placing it within the typical research-grade specification for pyrazole-5-carboxylate building blocks . The methyl analog (CAS 17827-60-0) is also offered at 98% purity; however, the cyclopentyl derivative typically commands a higher unit price, reflecting the additional synthetic step required to install the cyclopentyl group and the correspondingly lower commercial availability .

Chemical purity Quality specification Procurement benchmark

High-Value Application Scenarios for Methyl 1-Cyclopentyl-1H-Pyrazole-5-Carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring Elevated Lipophilicity Without TPSA Expansion

When a medicinal chemistry program demands a pyrazole-5-carboxylate building block with logP > 1.5 to improve membrane permeability or target engagement within hydrophobic binding pockets, methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate (logP = 1.78) is the logical choice over the methyl (logP = 0.21), ethyl (logP ≈ 0.7), or isopropyl (logP = 1.25) analogs . Its TPSA of 44.12 Ų remains identical to less lipophilic congeners, ensuring the lipophilicity gain does not compromise passive diffusion across biological membranes .

Synthesis of FXR Modulator Candidates Following Hoffmann-La Roche Patent Precedent

For teams pursuing farnesoid X receptor (FXR) modulation, this compound serves as a direct synthetic entry point into the cyclopentyl-pyrazole chemical space claimed in Hoffmann-La Roche patents (e.g., RU2568119C2), where cyclopentyl-1H-pyrazole derivatives are explicitly disclosed as FXR modulators useful for treating dyslipidemia [1]. The methyl ester handle at C5 allows straightforward hydrolysis to the carboxylic acid or conversion to amides, enabling rapid analog generation within patented territory [1].

Construction of N-Type Calcium Channel Blocker Libraries in Pain Research

Investigators developing non-opioid analgesics targeting N-type calcium channels can leverage the cyclopentyl-pyrazole core featured in Janssen's patent filings (US20140051660A1) as a privileged starting point [2]. Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate provides the requisite N1-cyclopentyl substitution and a versatile ester for further functionalization, aligning with the Markush claims that define the patent-protected chemical space [2].

Fragment-Based Drug Discovery (FBDD) Requiring Semi-Saturated Bicyclic Pyrazole Elaboration

In FBDD programs, pyrazole cores fused to saturated rings have been highlighted as superior starting points for fragment growth due to their balanced polarity and three-dimensional character [3]. Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate can be elaborated into polar semi-saturated bicyclic systems through established chemistry, offering a synthetically tractable route to fragments that combine the binding efficiency of the pyrazole pharmacophore with the conformational restriction of the cyclopentyl ring [3].

Quote Request

Request a Quote for Methyl 1-cyclopentyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.